molecular formula C11H11N5OS B5187325 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B5187325
M. Wt: 261.31 g/mol
InChI Key: QMQVRIOQIQCMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as MTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation, as well as the mTOR signaling pathway, which is also involved in cell growth and survival.
Biochemical and Physiological Effects:
5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. Additionally, 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to induce cell cycle arrest in cancer cells, which can lead to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential therapeutic applications, particularly in the field of cancer research. Additionally, 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential toxicity, which can limit its use in vivo.

Future Directions

There are a number of future directions for research on 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, including further studies on its mechanism of action, as well as its potential therapeutic applications in other diseases besides cancer. Additionally, future research could focus on developing more potent and selective analogs of 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, as well as investigating its potential as a drug candidate.

Synthesis Methods

5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be synthesized using a variety of methods, including condensation of 2-thiophenecarboxylic acid hydrazide with 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid ethyl ester, followed by cyclization with trifluoroacetic acid. Alternatively, 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be synthesized using N-(2-thienyl)acetamide as the starting material, which is then reacted with hydrazine hydrate and 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid ethyl ester.

Scientific Research Applications

5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has anticancer properties and can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-6-8(10(12)17)9(7-3-2-4-18-7)16-11(15-6)13-5-14-16/h2-5,9H,1H3,(H2,12,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQVRIOQIQCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid amide

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